molecular formula C7H12ClF2NO2 B14854053 Methyl 2-amino-3-(2,2-difluorocyclopropyl)propionate hydrochloride

Methyl 2-amino-3-(2,2-difluorocyclopropyl)propionate hydrochloride

Cat. No.: B14854053
M. Wt: 215.62 g/mol
InChI Key: PTLDUENDAYXKGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-amino-3-(2,2-difluorocyclopropyl)propionate hydrochloride is a chemical compound with a unique structure that includes a difluorocyclopropyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-3-(2,2-difluorocyclopropyl)propionate hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclopropanation of a suitable precursor followed by amination and esterification reactions. The reaction conditions often require specific catalysts and solvents to achieve high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3-(2,2-difluorocyclopropyl)propionate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield difluorocyclopropyl ketones, while reduction may produce difluorocyclopropyl alcohols .

Scientific Research Applications

Methyl 2-amino-3-(2,2-difluorocyclopropyl)propionate hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic uses, including as a precursor for drug development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-amino-3-(2,2-difluorocyclopropyl)propionate hydrochloride involves its interaction with specific molecular targets. The difluorocyclopropyl group can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-amino-3-(2,2-difluorocyclopropyl)propionate hydrochloride is unique due to the presence of the difluorocyclopropyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C7H12ClF2NO2

Molecular Weight

215.62 g/mol

IUPAC Name

methyl 2-amino-3-(2,2-difluorocyclopropyl)propanoate;hydrochloride

InChI

InChI=1S/C7H11F2NO2.ClH/c1-12-6(11)5(10)2-4-3-7(4,8)9;/h4-5H,2-3,10H2,1H3;1H

InChI Key

PTLDUENDAYXKGH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CC1CC1(F)F)N.Cl

Origin of Product

United States

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